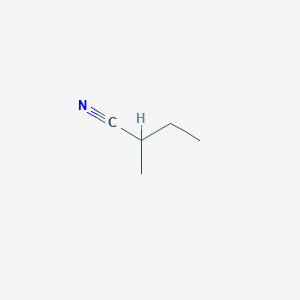
6-Hydroxyquinazolin-4(3H)-one
Übersicht
Beschreibung
6-Hydroxyquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family, which is a class of heterocyclic aromatic organic compounds. Quinazolinones are known for their diverse pharmacological activities and are used as key intermediates in the synthesis of various therapeutic agents.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. For instance, 6-Butyl-4-hydroxyquinolin-2-(1H)-one, a derivative of 6-Hydroxyquinazolin-4(3H)-one, was synthesized by heating a malonamide precursor in polyphosphoric acid . Another approach for synthesizing 6-hydroxy-2,4-diaminoquinazolines involved solid-phase synthesis using a dichloroquinazoline intermediate . Additionally, the synthesis of 6-nitro-3,4-dihydroquinazolin-4-one was optimized through a method of mathematical planning, identifying temperature and reaction time as critical factors .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been studied using various spectroscopic techniques. For example, the structure of a novel quinolin-2(1H)-one derivative was confirmed by X-ray crystallography, and its molecular geometry and electronic properties were analyzed using density functional theory (DFT) . Similarly, the structures of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines were confirmed by elemental analysis, NMR, IR spectroscopy, and X-ray diffraction .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions. Azo coupling reactions were used to synthesize azo disperse dyes from 6-Butyl-4-hydroxyquinolin-2-(1H)-one . Schiff base formation was employed to synthesize novel compounds with antimicrobial activity from 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones . These reactions demonstrate the versatility of quinazolinone derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives have been extensively studied. The solvatochromism of azo disperse dyes derived from quinazolinone was evaluated in various polar solvents, and their ionization constants were determined . The crystal structure analysis provided insights into the intermolecular interactions and confirmed the presence of hydrogen bonding in the molecules . The antimicrobial activity of Schiff bases derived from quinazolinone was assessed, with some compounds showing significant potency .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications : 6-Hydroxyquinazolin-4(3H)-one derivatives are important pharmacophores used in various biological activities. Their effectiveness depends on the nature and position of their substituents. A study focused on the nitration reaction centers of 4-hydroxyquinazoline for electrophilic attack, emphasizing the role of these compounds in pharmacology (Makhloufi et al., 2018).
Anti-HIV Activity : Derivatives of 6-Hydroxyquinazolin-4(3H)-one, particularly 1-hydroxypyrido[2,3-d]pyrimidin-2(1H)-ones, have shown remarkable anti-HIV potency. These compounds were found to be selective HIV integrase inhibitors, indicating their potential in HIV treatment (Gao et al., 2017).
Antifungal Applications : A novel group of 6-iodoquinazolin-4(3H)-one derivatives exhibited promising fungicidal activities. These compounds were synthesized using various nitrogen nucleophiles and tested for their antifungal properties (El-Hashash et al., 2015).
Inhibitors of HIV-1 Reverse Transcriptase-Associated RNase H and Integrase : Some 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives were found to be effective inhibitors of HIV-1 RNase H activity. This demonstrates the potential of these compounds in HIV treatment (Gao et al., 2019).
Cancer Treatment Applications : 6-(bromomethyl)-2-methylquinazolin-4(3H)-one has been identified as an important intermediate in the treatment of colon and rectal cancers (Zheng-you, 2010).
Synthesis of Novel Derivatives : There are various methodologies for the synthesis of 3-substituted 4(3H)-quinazolinones, indicating the compound's versatility in chemical synthesis (Xiao et al., 2009).
Apoptosis Inducers and Anticancer Agents : Some 4-anilinoquinazolines, related to 6-Hydroxyquinazolin-4(3H)-one, have been studied as potent apoptosis inducers and anticancer agents. These compounds have shown promise in various cancer models (Sirisoma et al., 2009).
Tautomerism and Conformation Studies : The tautomerism and conformation of 4-hydroxyquinazoline molecules were investigated, which is vital for understanding the chemical properties and reactions of these compounds (Polat & Yurdakul, 2011).
Anti-Inflammatory and Antimicrobial Activities : Novel 2-methylquinazolin-4(3H)-one derivatives with urea, thiourea, and sulphonamide functionalities showed significant anti-inflammatory and antimicrobial activities (Keche & Kamble, 2014).
Antifungal Bioactivities : 3-alkylquinazolin-4-one derivatives synthesized via phase transfer catalysis showed good antifungal activities, particularly against Fusarium oxysporum (Ouyang et al., 2006).
Eigenschaften
IUPAC Name |
6-hydroxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-2-7-6(3-5)8(12)10-4-9-7/h1-4,11H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRNXXLTDWMENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388732 | |
| Record name | 6-Hydroxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyquinazolin-4(3H)-one | |
CAS RN |
16064-10-1 | |
| Record name | 6-Hydroxy-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-6-hydroxy-4-oxoquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)






